2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride is a chemical compound with a complex structure that includes a hydroxyl group, a methoxybenzyl group, and a diphenyl ethanaminium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2,2-diphenyl-1-ethanamine and 3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing biological pathways. The diphenyl ethanaminium chloride moiety may also play a role in the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenylethanaminium: Similar in structure but lacks the chloride ion.
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanamine: Similar but without the ammonium chloride group.
Uniqueness
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride is unique due to the presence of the chloride ion, which can influence its solubility, reactivity, and overall properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Eigenschaften
Molekularformel |
C22H24ClNO2 |
---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
(2-hydroxy-2,2-diphenylethyl)-[(3-methoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-25-21-14-8-9-18(15-21)16-23-17-22(24,19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-15,23-24H,16-17H2,1H3;1H |
InChI-Schlüssel |
NGYMXLAOBXFWHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C[NH2+]CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.